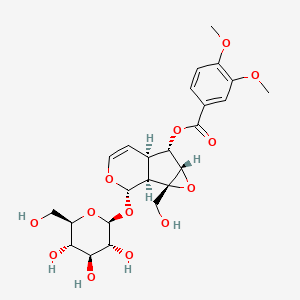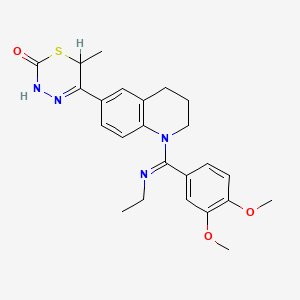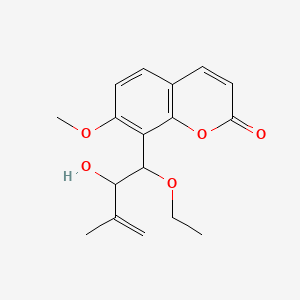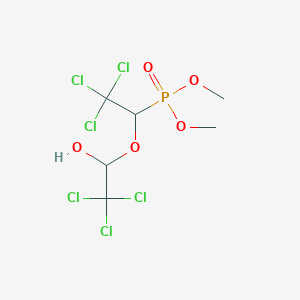
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is a chemical compound characterized by its unique structure, which includes multiple trichloromethyl groups and a phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate typically involves the reaction of trichloromethyl-containing precursors with phosphonate reagents under controlled conditions. One common method involves the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride in the presence of a base, such as pyridine, to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-1-phenylethanone
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 2,2,2-Trichloro-1-ethoxyethanol
Uniqueness
Compared to similar compounds, 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is unique due to its combination of trichloromethyl and phosphonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
69298-90-4 |
|---|---|
分子式 |
C6H9Cl6O5P |
分子量 |
404.8 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(2,2,2-trichloro-1-dimethoxyphosphorylethoxy)ethanol |
InChI |
InChI=1S/C6H9Cl6O5P/c1-15-18(14,16-2)4(6(10,11)12)17-3(13)5(7,8)9/h3-4,13H,1-2H3 |
InChIキー |
HZGOLOSDLOADOX-UHFFFAOYSA-N |
SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC |
正規SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC |
同義語 |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate trichlorfon chloral hemiacetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


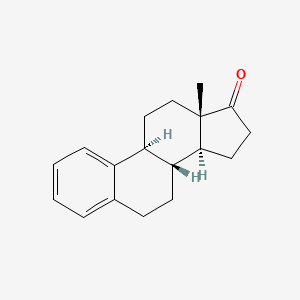
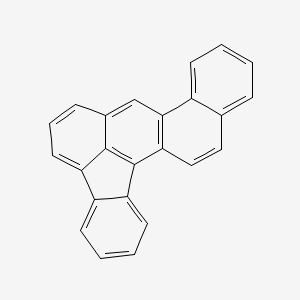
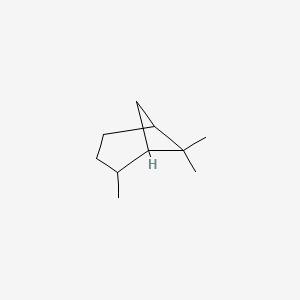
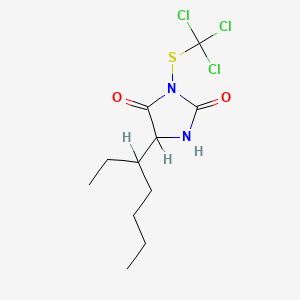
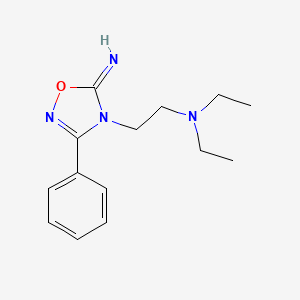
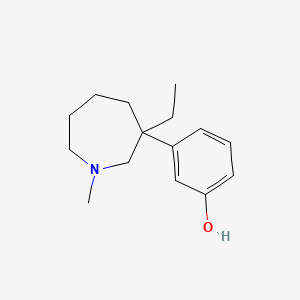
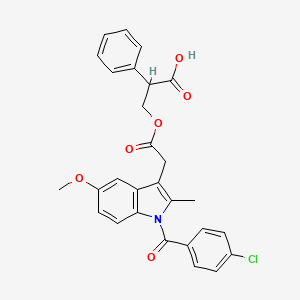
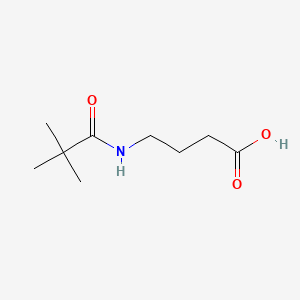

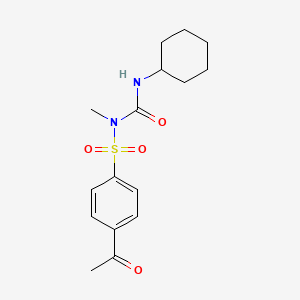
![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)
